Cas no 393089-40-2 (2-amino-6-methoxybenzene-1-sulfonamide)
2-amino-6-methoxybenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, 2-amino-6-methoxy-
- 2-amino-6-methoxybenzenesulfonamide
- 2-amino-6-methoxybenzene-1-sulfonamide
- SB78395
- 393089-40-2
- SCHEMBL1131641
- DTXSID50463343
- DB-329973
- EN300-204712
-
- MDL: MFCD18389712
- Inchi: 1S/C7H10N2O3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
- InChI Key: PVRQFJDFKCFILC-UHFFFAOYSA-N
- SMILES: S(C1C(=CC=CC=1N)OC)(N)(=O)=O
Computed Properties
- Exact Mass: 202.0413
- Monoisotopic Mass: 202.04121336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 104Ų
Experimental Properties
- PSA: 95.41
2-amino-6-methoxybenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A612688-2.5mg |
2-amino-6-methoxybenzene-1-sulfonamide |
393089-40-2 | 2.5mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A612688-5mg |
2-amino-6-methoxybenzene-1-sulfonamide |
393089-40-2 | 5mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A612688-25mg |
2-amino-6-methoxybenzene-1-sulfonamide |
393089-40-2 | 25mg |
$ 275.00 | 2022-06-08 | ||
| Alichem | A015000901-250mg |
2-Amino-6-methoxybenzenesulfonamide |
393089-40-2 | 97% | 250mg |
$484.80 | 2023-09-02 | |
| Alichem | A015000901-500mg |
2-Amino-6-methoxybenzenesulfonamide |
393089-40-2 | 97% | 500mg |
$839.45 | 2023-09-02 | |
| Alichem | A015000901-1g |
2-Amino-6-methoxybenzenesulfonamide |
393089-40-2 | 97% | 1g |
$1534.70 | 2023-09-02 | |
| Enamine | EN300-204712-0.05g |
2-amino-6-methoxybenzene-1-sulfonamide |
393089-40-2 | 95% | 0.05g |
$319.0 | 2023-09-16 | |
| Enamine | EN300-204712-0.1g |
2-amino-6-methoxybenzene-1-sulfonamide |
393089-40-2 | 95% | 0.1g |
$476.0 | 2023-09-16 | |
| Enamine | EN300-204712-0.25g |
2-amino-6-methoxybenzene-1-sulfonamide |
393089-40-2 | 95% | 0.25g |
$679.0 | 2023-09-16 | |
| Enamine | EN300-204712-0.5g |
2-amino-6-methoxybenzene-1-sulfonamide |
393089-40-2 | 95% | 0.5g |
$1069.0 | 2023-09-16 |
2-amino-6-methoxybenzene-1-sulfonamide Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 2-amino-6-methoxybenzene-1-sulfonamide
Professional Introduction to 2-amino-6-methoxybenzene-1-sulfonamide (CAS No. 393089-40-2)
2-amino-6-methoxybenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 393089-40-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities and therapeutic applications. The structural features of 2-amino-6-methoxybenzene-1-sulfonamide, including its amino and methoxy substituents, as well as the sulfonamide functional group, contribute to its unique chemical properties and potential biological functions.
The sulfonamide group is a key pharmacophore in drug design, often responsible for the interaction with biological targets such as enzymes and receptors. The presence of both amino and methoxy groups in 2-amino-6-methoxybenzene-1-sulfonamide enhances its versatility, allowing for further chemical modifications that can fine-tune its pharmacological properties. This compound has been studied for its potential role in the development of novel therapeutic agents, particularly in the treatment of infectious diseases and inflammatory conditions.
In recent years, there has been a growing interest in sulfonamide derivatives as scaffolds for drug discovery. The structural motif of 2-amino-6-methoxybenzene-1-sulfonamide has been explored in various research endeavors, aiming to identify new compounds with improved efficacy and reduced side effects. One notable area of research involves the use of this compound as a precursor in the synthesis of antimicrobial agents. The sulfonamide core is known to disrupt bacterial cell wall synthesis and metabolic pathways, making it a valuable component in combating resistant strains of bacteria.
Moreover, the methoxy group in 2-amino-6-methoxybenzene-1-sulfonamide plays a crucial role in modulating the compound's solubility and bioavailability. This feature is particularly important in pharmaceutical applications, where optimal solubility is essential for effective drug delivery. Researchers have leveraged this property to develop formulations that enhance the absorption and distribution of sulfonamide-based drugs in vivo.
Recent advancements in computational chemistry have also contributed to the study of 2-amino-6-methoxybenzene-1-sulfonamide. Molecular modeling techniques have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its potential therapeutic effects. These studies have revealed that 2-amino-6-methoxybenzene-1-sulfonamide exhibits promising interactions with enzymes involved in inflammation and pain signaling pathways. This finding opens up new avenues for developing novel anti-inflammatory and analgesic drugs.
The synthesis of 2-amino-6-methoxybenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic catalysis have been utilized to streamline the synthesis process while maintaining high chemical integrity.
In clinical settings, 2-amino-6-methoxybenzene-1-sulfonamide has been investigated for its potential role in treating chronic inflammatory diseases. Studies have shown that sulfonamide derivatives can modulate immune responses by inhibiting key inflammatory cytokines. The structural features of 2-amino-6-methoxybenzene-1-sulfonamide make it a promising candidate for developing drugs that target inflammatory pathways without causing significant side effects.
The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies on 2-amino-6-methoxybenzene-1-sulfonamide have demonstrated its potential as an anti-inflammatory agent with minimal toxicity. These findings have paved the way for further clinical trials, where larger populations will be assessed to confirm its therapeutic benefits.
The future prospects of 2-amino-6-methoxybenzene-1-sulfonamide are promising, with ongoing research focusing on optimizing its pharmacological properties and exploring new applications. Innovations in drug delivery systems, such as nanotechnology-based formulations, are expected to enhance the bioavailability and targeted action of sulfonamide drugs like 2-amino-6-methoxybenzene-1-sulfonamide.
In conclusion, 2-amino-6-methoxybenzene-1-sulfonamide (CAS No. 393089-40-2) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable scaffold for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various medical challenges.
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